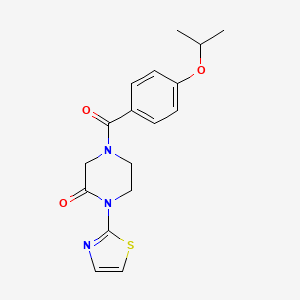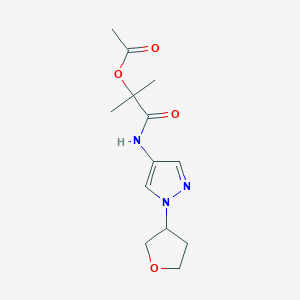
2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation and Synthesis Applications
- The catalytic hydrogenation of compounds bearing functionalized methylene groups adjacent to nitrogen-containing heterocycles, like pyrazoles and oxazines, has been extensively studied. Such reactions typically lead to the formation of amines and alcohols, which are critical intermediates in pharmaceutical synthesis. For example, hydrogenation of dihydrooxazines can produce 1,4-amino alcohols, highlighting a pathway for the synthesis of complex molecules from simpler precursors (Sukhorukov et al., 2008).
Oligomerization and Polymerization
- The oligomerization of furans, such as 2-methylfuran, under acidic conditions can lead to the formation of complex organic molecules with potential applications in materials science and organic electronics. This process demonstrates the chemical versatility of furan derivatives in forming structurally diverse and functionally rich polymers (Ishigaki & Shono, 1974).
Corrosion Inhibition
- Pyrazolic derivatives, which share a functional group similarity with the compound of interest, have been explored for their effectiveness as corrosion inhibitors. These compounds exhibit high efficiency in protecting metals from corrosion, suggesting potential applications in materials protection and preservation. The correlation between molecular structure and inhibition efficiency emphasizes the importance of specific functional groups in designing effective inhibitors (Missoum et al., 2013).
Advanced Organic Synthesis
- The synthesis of bipyrazolic and tetrahydrofuran derivatives involves complex organic transformations that can lead to the development of novel compounds with pharmaceutical applications. For instance, the creation of compounds featuring pyrazole and tetrahydrofuran rings indicates the potential for producing molecules with unique biological activities, highlighting the compound's relevance in drug discovery and development (Kormanov et al., 2017).
Construction of Heterocyclic Compounds
- The utility of compounds similar to "2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate" in the synthesis of heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, is significant. These processes involve the creation of complex molecules that can serve as key intermediates in pharmaceutical synthesis, indicating a broad scope of applications in medicinal chemistry (Prezent et al., 2016).
Eigenschaften
IUPAC Name |
[2-methyl-1-oxo-1-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-9(17)20-13(2,3)12(18)15-10-6-14-16(7-10)11-4-5-19-8-11/h6-7,11H,4-5,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPLAOPCVCHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
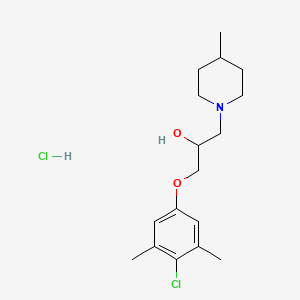

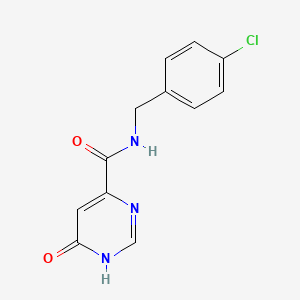

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)
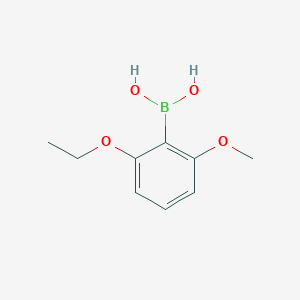
![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)

